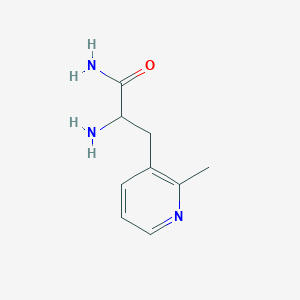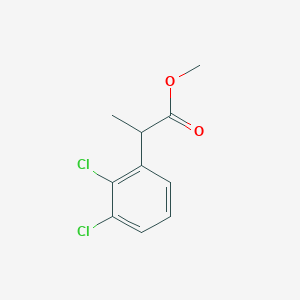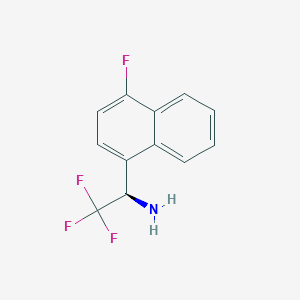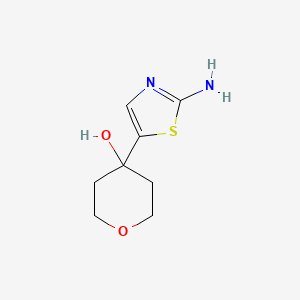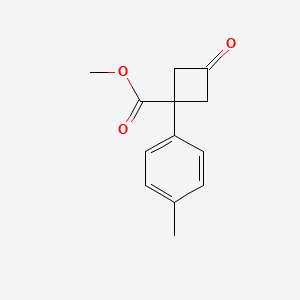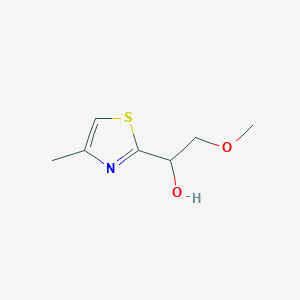
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with methanol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance the efficiency and yield of the reaction. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the thiazole ring can produce dihydrothiazoles .
Applications De Recherche Scientifique
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial, antifungal, and antiviral properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Industrial Processes: It is employed in the production of dyes, biocides, and other industrial chemicals due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol group.
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-thiol: Contains a thiol group instead of an alcohol group.
4-Methyl-1,3-thiazole-2-carbaldehyde: Lacks the methoxy and ethan-1-ol groups but retains the thiazole core.
Uniqueness
2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a methoxy group and a thiazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and industrial chemicals .
Propriétés
Formule moléculaire |
C7H11NO2S |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
2-methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2S/c1-5-4-11-7(8-5)6(9)3-10-2/h4,6,9H,3H2,1-2H3 |
Clé InChI |
MIBLIQWYNNOMFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C(COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
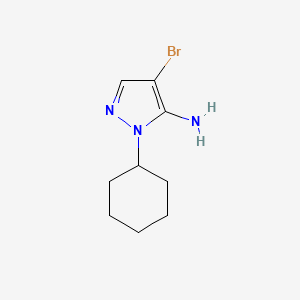

![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)

![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
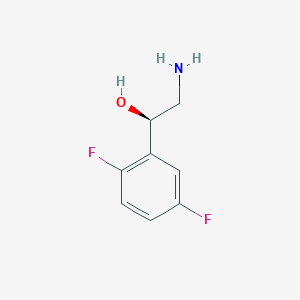
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)
